3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a chemical compound with the molecular formula C17H11NO2 . It has a molecular weight of 261.27 g/mol . The compound is also known by several synonyms, including 2582-19-6 and 14-methyl-14-azatetracyclo .
Synthesis Analysis
The synthesis of 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones has been reported . Nucleophilic substitution of the tosyl group by nitrogen and oxygen nucleophiles has been found to proceed under mild conditions .Molecular Structure Analysis
The IUPAC name of the compound is 14-methyl-14-azatetracyclo . The InChI string and the Canonical SMILES of the compound are also provided . The compound has a complexity of 495 .Chemical Reactions Analysis
The compound has been identified as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 has recently emerged as an attractive therapeutic target for the treatment of cardiac and neurodegenerative disorders .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.27 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area of the compound is 37.4 Ų .Scientific Research Applications
Antitumor Agents
3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been explored for its potential as an antitumor agent. A study by Antonini et al. (2004) synthesized a series of derivatives of this compound, demonstrating their cytotoxic potencies toward various tumor cell lines, including human colon adenocarcinoma and ovarian carcinoma. These derivatives showed good cytotoxicity and minimal cross-resistance, suggesting their potential as intercalating anticancer derivatives (Antonini, Polucci, Magnano, Sparapani, & Martinelli, 2004).
Luminescent Properties
The compound has been investigated for its luminescent properties, which are significant for applications in organic electroluminescent (EL) media. Tu et al. (2009) developed a method for synthesizing naphtho[2,3-f]quinoline derivatives, including this compound, which exhibit good luminescent properties in ethanol solutions (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).
Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1)
Volynets et al. (2011) identified 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), an enzyme implicated in cardiac and neurodegenerative disorders. This makes these compounds potentially important for developing clinical agents for treating these disorders (Volynets, Chekanov, Synyugin, Golub, Kukharenko, Bdzhola, & Yarmoluk, 2011).
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2/c1-18-14-8-4-7-12-16(14)13(9-15(18)19)10-5-2-3-6-11(10)17(12)20/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBYXHLOKZSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC1=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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